2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid
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Overview
Description
2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the substitution reaction.
Attachment of the chlorophenyl group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Final acylation step: The final step involves the acylation of the intermediate compound to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds.
Scientific Research Applications
2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoacetic acid: Shares the chlorophenyl group but lacks the oxazole ring and tert-butyl group.
5-Tert-butyl-1,2-oxazole-3-carboxylic acid: Contains the oxazole ring and tert-butyl group but lacks the chlorophenyl group.
2-(4-Chlorophenyl)-2-(1,2-oxazol-3-yl)acetic acid: Similar structure but with variations in the positioning of functional groups.
Uniqueness
2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, tert-butyl group, and chlorophenyl group makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
2-[(5-tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-16(2,3)12-8-11(19-23-12)14(20)18-13(15(21)22)9-4-6-10(17)7-5-9/h4-8,13H,1-3H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUARVDGBAVFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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